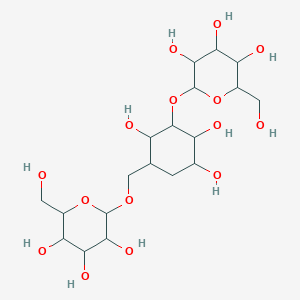
5a-Cdiman-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a-Cdiman-mannopyranose is a synthetic carbohydrate that has been studied extensively for its potential applications in scientific research. This molecule is a modified form of mannose, a naturally occurring sugar that is found in many organisms. The modification of mannose to create 5a-Cdiman-mannopyranose has led to a molecule that has unique properties and potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of 5a-Cdiman-mannopyranose is related to its ability to bind to specific proteins. The molecule has a unique shape that allows it to interact with proteins in a specific way, which can lead to changes in their function. By studying these interactions, researchers can gain insights into the underlying mechanisms of many biological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5a-Cdiman-mannopyranose are still being studied. However, some research has suggested that this molecule may have anti-inflammatory properties, which could make it a potential therapy for diseases that involve inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5a-Cdiman-mannopyranose for lab experiments is its unique properties. The molecule has a specific shape that allows it to interact with proteins in a specific way, which can be useful for studying carbohydrate-protein interactions. However, one of the limitations of this molecule is that it can be difficult and expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research involving 5a-Cdiman-mannopyranose. One area of interest is the development of new therapies for diseases that involve carbohydrate-protein interactions. Another potential direction is the study of the molecule's anti-inflammatory properties and its potential use as a therapy for inflammatory diseases.
In conclusion, 5a-Cdiman-mannopyranose is a synthetic carbohydrate that has unique properties and potential applications in a variety of fields. Its ability to interact with proteins in a specific way makes it a valuable tool for studying carbohydrate-protein interactions, and its potential anti-inflammatory properties make it a potential therapy for diseases that involve inflammation. While there are limitations to its use in lab experiments, the future directions for research involving this molecule are vast and exciting.
Méthodes De Synthèse
The synthesis of 5a-Cdiman-mannopyranose is a complex process that involves several steps. The starting material is mannose, which is modified using a series of chemical reactions to create the final product. One of the key steps in the synthesis process is the introduction of a cyclopentene ring into the molecule, which gives it its unique properties.
Applications De Recherche Scientifique
The potential applications of 5a-Cdiman-mannopyranose in scientific research are vast. One of the primary uses of this molecule is in the study of carbohydrate-protein interactions. Carbohydrate-protein interactions play a critical role in many biological processes, including cell signaling and immune response. By studying these interactions using 5a-Cdiman-mannopyranose, researchers can gain a better understanding of how these processes work and potentially develop new therapies for diseases.
Propriétés
Numéro CAS |
148253-87-6 |
|---|---|
Nom du produit |
5a-Cdiman-mannopyranose |
Formule moléculaire |
C19H34O15 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[[2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c20-2-7-11(25)13(27)15(29)18(32-7)31-4-5-1-6(22)10(24)17(9(5)23)34-19-16(30)14(28)12(26)8(3-21)33-19/h5-30H,1-4H2 |
Clé InChI |
ZGQJSNHXYLFUGJ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
5a-carba-3,6-di-O-mannopyranosylmannopyranose 5a-CdiMan-mannopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



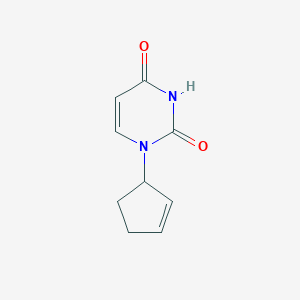
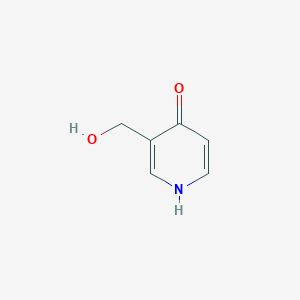
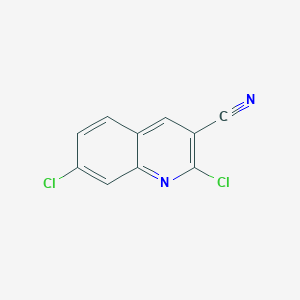
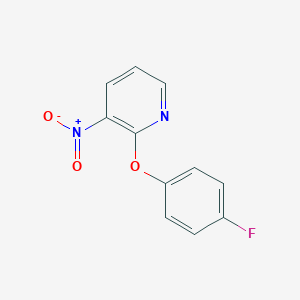
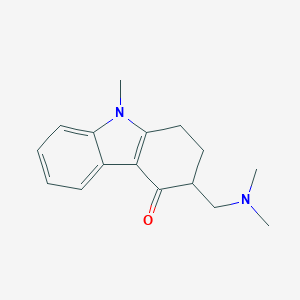
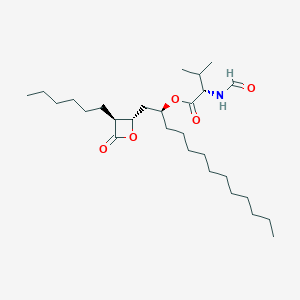
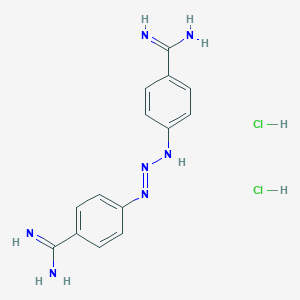
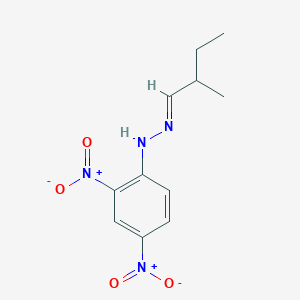
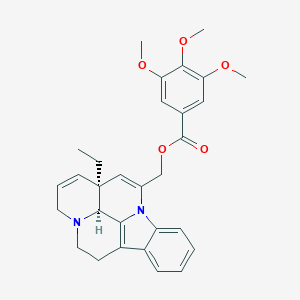
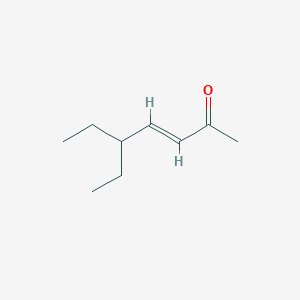
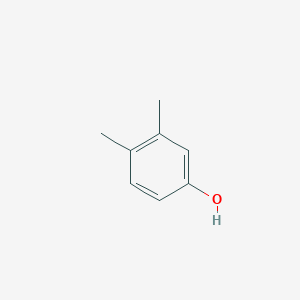
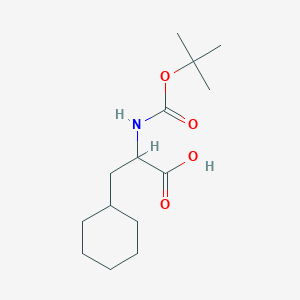
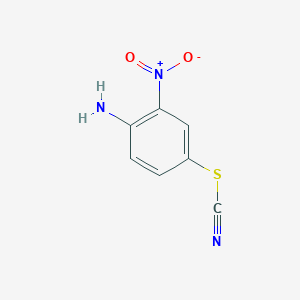
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)